molecular formula C9H9BrO2 B13987152 5-Bromochroman-4-ol

5-Bromochroman-4-ol

Cat. No.: B13987152
M. Wt: 229.07 g/mol
InChI Key: SZDFVMPVVOFNAD-UHFFFAOYSA-N
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Description

5-Bromochroman-4-ol is a chemical compound that belongs to the class of chromanols, which are derivatives of chromanone. This compound is characterized by the presence of a bromine atom at the fifth position and a hydroxyl group at the fourth position of the chroman ring. Chromanols are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromochroman-4-ol can be achieved through various methods. One common approach involves the photoredox-catalyzed ketyl-olefin coupling reaction. This method utilizes visible light to catalyze the cyclization of aldehydes and olefins, resulting in the formation of chromanol derivatives . The reaction conditions typically involve the use of trialkylamines as electron donors and proton donors to activate the substrate via proton-coupled electron transfer.

Another method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . This reaction is carried out by heating the reaction mixture in a water bath at 75–80°C for 1–1.5 hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromochroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of chroman-4-ol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 5-Bromochroman-4-one.

    Reduction: Formation of chroman-4-ol.

    Substitution: Formation of various substituted chromanols depending on the reagent used.

Scientific Research Applications

5-Bromochroman-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromochroman-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the fourth position can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can lead to the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the bromine atom and hydroxyl group, resulting in different biological activities.

    Chroman-4-ol: Lacks the bromine atom, leading to differences in reactivity and biological effects.

    5-Bromochroman: Lacks the hydroxyl group, affecting its chemical properties and interactions.

Uniqueness

5-Bromochroman-4-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and scientific research .

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H9BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,11H,4-5H2

InChI Key

SZDFVMPVVOFNAD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)C(=CC=C2)Br

Origin of Product

United States

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